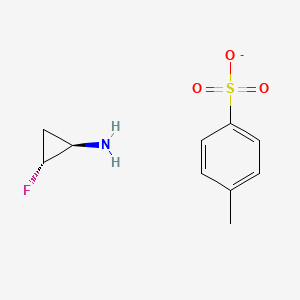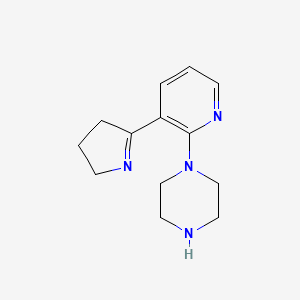![molecular formula C15H18ClNO4 B11820285 Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(2-Chloracetyl)-3-[(4-Methoxyphenyl)amino]but-2-enoat ist eine synthetische organische Verbindung mit einer komplexen Struktur. Sie zeichnet sich durch das Vorhandensein einer Chloracetyl-Gruppe, einer Methoxyphenyl-Gruppe und einer Aminobutenoat-Einheit aus.
Vorbereitungsmethoden
Die Synthese von Ethyl-2-(2-Chloracetyl)-3-[(4-Methoxyphenyl)amino]but-2-enoat umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Reaktion von Ethylacetoacetat mit 2-Chloracetylchlorid in Gegenwart einer Base zur Bildung eines Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 4-Methoxyanilin umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Ethyl-2-(2-Chloracetyl)-3-[(4-Methoxyphenyl)amino]but-2-enoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chloracetylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(2-Chloracetyl)-3-[(4-Methoxyphenyl)amino]but-2-enoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Die Forschung wird fortgesetzt, um ihr Potenzial als pharmazeutisches Zwischenprodukt bei der Synthese von Medikamenten zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(2-Chloracetyl)-3-[(4-Methoxyphenyl)amino]but-2-enoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chloracetylgruppe kann kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen bilden, was zu einer Hemmung der Enzymaktivität oder einer Störung zellulärer Prozesse führt. Die Methoxyphenylgruppe kann zur Bindungsaffinität und Spezifität der Verbindung für bestimmte Zielstrukturen beitragen .
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-(2-Chloracetyl)-3-[(4-Methoxyphenyl)amino]but-2-enoat kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
Ethyl-(Z)-2-Chlor-2-(2-(4-Methoxyphenyl)hydrazono)acetat: Diese Verbindung hat eine ähnliche Struktur, enthält jedoch eine Hydrazongruppe anstelle einer Aminogruppe.
2-Methoxyphenylisocyanat: Diese Verbindung wird zum Schutz/Entschützen von Aminen verwendet und hat aufgrund der Isocyanatgruppe eine andere Reaktivität.
Phenylboronsäure-Pinacolester: Diese Verbindungen werden im Wirkstoffdesign verwendet und haben unterschiedliche Stabilitäts- und Reaktivitätprofile
Ethyl-2-(2-Chloracetyl)-3-[(4-Methoxyphenyl)amino]but-2-enoat sticht durch seine einzigartige Kombination funktioneller Gruppen hervor, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H18ClNO4 |
|---|---|
Molekulargewicht |
311.76 g/mol |
IUPAC-Name |
ethyl 4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate |
InChI |
InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3 |
InChI-Schlüssel |
IWPBATCWPRFKBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)





![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)
![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
